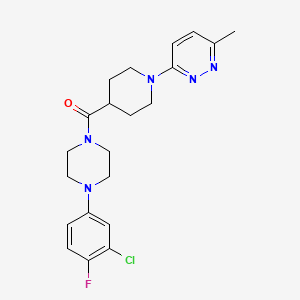

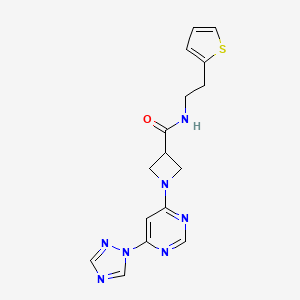

(4-(3-Chloro-4-fluorophenyl)piperazin-1-yl)(1-(6-methylpyridazin-3-yl)piperidin-4-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “(4-(3-Chloro-4-fluorophenyl)piperazin-1-yl)(1-(6-methylpyridazin-3-yl)piperidin-4-yl)methanone” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound with a 4-fluorobenzylpiperazine moiety was synthesized via electrophilic fluorination of a trimethylstannyl precursor . The precursor was obtained by a facile four-step synthetic approach; the trimethylstannyl leaving group was introduced by displacement of iodine utilizing palladium catalysis and hexamethyldistannane in an inert solvent .

Applications De Recherche Scientifique

Tyrosinase Inhibition

Tyrosinase: is an enzyme that catalyzes the production of melanin and other pigments from tyrosine by oxidation. The compound has been studied for its ability to inhibit tyrosinase, which has implications in both pharmaceutical and cosmetic applications. The presence of the 3-chloro-4-fluorophenyl moiety has been shown to enhance inhibitory activity, making it a potential candidate for treating hyperpigmentation disorders and for use in skin-lightening products .

Antimelanogenic Effects

Related to tyrosinase inhibition, this compound may also have antimelanogenic effects . This is particularly relevant in the context of skin pigmentation disorders, where an overproduction of melanin can lead to conditions such as melasma or age spots. By inhibiting tyrosinase, the compound could potentially reduce melanin synthesis, thereby alleviating symptoms associated with these disorders .

Neurodegenerative Disease Research

The accumulation of melanin in neurons of the substantia nigra is associated with neurodegeneration in Parkinson’s disease . Research into tyrosinase inhibitors like this compound could lead to new therapeutic approaches for managing or slowing the progression of such neurodegenerative diseases .

Molecular Modeling and Docking Studies

The compound’s structure allows it to fit well within the catalytic site of tyrosinase, making it an interesting subject for molecular modeling and docking studies . These studies can provide insights into the interactions between the compound and the enzyme, which is valuable for the design of more effective tyrosinase inhibitors .

Synthetic Source for Tyrosinase Inhibitors

As a synthetic molecule, this compound represents a potential source for developing new tyrosinase inhibitors . Its synthesis and study could lead to the discovery of more potent and selective inhibitors that could be used in various applications, ranging from medical treatments to cosmetic products .

Orientations Futures

Future research could focus on further elucidating the synthesis, structure, and biological activity of this compound. This could include studies to determine its mechanism of action, potential therapeutic applications, and safety profile. Additionally, structure-activity relationship studies could be conducted to optimize its pharmacological activity .

Propriétés

IUPAC Name |

[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClFN5O/c1-15-2-5-20(25-24-15)27-8-6-16(7-9-27)21(29)28-12-10-26(11-13-28)17-3-4-19(23)18(22)14-17/h2-5,14,16H,6-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UROFUDSFEXGBBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)N2CCC(CC2)C(=O)N3CCN(CC3)C4=CC(=C(C=C4)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClFN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(3-Chloro-4-fluorophenyl)piperazin-1-yl)(1-(6-methylpyridazin-3-yl)piperidin-4-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[4-(4-Fluorophenyl)-6-(trifluoromethyl)-pyrimidin-2-yl]thio}propanoic acid](/img/structure/B2949597.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2949603.png)

![3-(1,3-Benzodioxol-5-yl)-6-[(4-methylphenyl)methylsulfanyl]pyridazine](/img/structure/B2949605.png)

![5-tert-butyl 3-ethyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate](/img/structure/B2949608.png)

![N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2949610.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2949611.png)

![Methyl 4-[(4,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2949613.png)